M443

Description

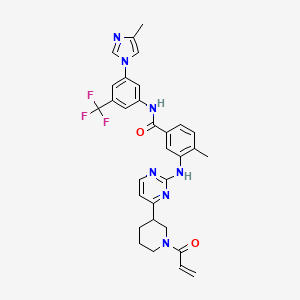

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFNUYJUCJMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M443 mechanism of action in cancer cells

An In-Depth Technical Guide on the Mechanism of Action of M443 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, irreversible, and specific small molecule inhibitor of the protein kinase MRK/ZAK (Mixed-Lineage Kinase Related Kinase/Sterile Alpha Motif and Leucine Zipper Containing Kinase)[1][2]. MRK, also known as ZAK, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family[3]. This family of kinases is implicated in the progression of numerous cancers through the activation of MAPK signaling cascades[3][4]. This compound has demonstrated significant potential as a radiosensitizing agent, particularly in the context of medulloblastoma, the most common malignant pediatric brain tumor[1][3]. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound exerts its primary anti-cancer effects by inhibiting the kinase activity of MRK/ZAK. This inhibition disrupts downstream signaling pathways that are crucial for cell cycle regulation and the cellular response to DNA damage, ultimately leading to increased sensitivity of cancer cells to radiation therapy[1][3].

Inhibition of MRK/ZAK Downstream Signaling

Ionizing radiation (IR) induces the activation of MRK, which in turn phosphorylates and activates downstream targets, including the checkpoint kinase Chk2 and the p38 MAP kinase[1]. This signaling cascade is a critical component of the DNA damage response, leading to cell cycle arrest to allow for DNA repair[3]. This compound treatment effectively blocks this IR-induced activation of MRK, Chk2, and p38[1].

Abrogation of Radiation-Induced Cell Cycle Arrest

A key consequence of inhibiting the MRK/Chk2/p38 signaling axis is the failure of cancer cells to arrest their cell cycle progression in response to radiation-induced DNA damage[1][3]. Specifically, this compound-treated medulloblastoma cells fail to arrest in the G2/M phase of the cell cycle following irradiation. This forces the cells to proceed through mitosis with damaged DNA, leading to mitotic catastrophe and enhanced cell death, thereby radiosensitizing the tumor[1].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (MRK) | <125 nM | - | [1] |

| Concentration for Inhibition | 500 nM | UW228, UI226 | [1] |

| Reduction in Cell Viability (MRK depletion + 3 Gy IR) | 33% | Medulloblastoma cells | [1] |

| Dose Enhancement Factor (DEF) at 10% viability | 1.6 | Medulloblastoma cells | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Medulloblastoma Model

| Treatment Group | Median Survival (days post-implantation) | Increase in Median Survival vs. Control (days) | Reference |

| Control (Vehicle) | 32 | - | [1] |

| This compound alone | 37.5 | 5.5 | [1] |

| Radiation alone (low dose) | Not significant | Not significant | [1] |

| This compound + Radiation | 48 | 16 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that have defined the mechanism of action of this compound are provided below. These protocols are based on published studies and are intended for reference purposes[1].

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the activation of MRK and its downstream targets (Chk2, p38) in response to ionizing radiation.

Protocol:

-

Culture medulloblastoma cells (e.g., UW228 or primary UI226 cells) to 70-80% confluency.

-

Pre-treat cells with 500 nM this compound or vehicle control (DMSO) for 6 hours.

-

Expose the cells to 3 Gy of ionizing radiation.

-

Harvest the cells 30 minutes post-irradiation.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-MRK, MRK, p-Chk2, Chk2, p-p38, p38, and a loading control (e.g., tubulin).

-

Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence detection system.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound and/or radiation on the viability of medulloblastoma cells.

Protocol:

-

Seed medulloblastoma cells in a 96-well plate.

-

For this compound treatment, add the drug at desired concentrations (e.g., 250 nM, 500 nM) or vehicle control and incubate for 6 hours.

-

Expose the cells to varying doses of radiation.

-

Incubate the cells for 72 hours post-irradiation.

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance at 595 nm to determine cell viability.

Clonogenic Survival Assay

Objective: To determine the long-term reproductive capacity of cancer cells after treatment with this compound and radiation.

Protocol:

-

Seed a low density of medulloblastoma cells (e.g., 500 cells) in 6 cm dishes.

-

Allow cells to attach for 24 hours.

-

Treat the cells with this compound or vehicle control for 6 hours.

-

Expose the cells to different doses of radiation.

-

Culture the cells for 7 days, changing the media every other day.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count colonies containing more than 50 cells and calculate the surviving fraction.

Immunofluorescence for Mitotic Index

Objective: To visualize and quantify the effect of this compound on radiation-induced cell cycle arrest.

Protocol:

-

Seed UW228 cells on coverslips.

-

Pre-treat the cells with 500 nM this compound for 3 hours.

-

Expose the cells to 6 Gy of radiation.

-

Fix the cells at different time points post-irradiation.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody specific for a mitotic marker (e.g., phospho-MPM2).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the cells using fluorescence microscopy.

-

Quantify the percentage of mitotic cells from multiple fields to determine the mitotic index.

In Vivo Murine Model of Medulloblastoma

Objective: To evaluate the efficacy of this compound alone and in combination with radiation on tumor growth and survival in a live animal model.

Protocol:

-

Inject medulloblastoma cells (e.g., 5.0×105 UI226 cells) into the cerebellum of 4-week-old athymic female mice.

-

Three weeks after tumor cell implantation, begin treatment.

-

Implant an osmotic pump subcutaneously to deliver this compound (0.05 mg/mL) or vehicle (0.01% DMSO in PBS) intracranially into the tumor at a rate of 0.25 µL/hour for 2 weeks.

-

For combination therapy, administer a low dose of radiation to the tumor-bearing mice.

-

Monitor animal weight and survival.

-

At the end of the study, harvest brains to assess tumor burden and MRK activity.

Conclusion

This compound is a promising therapeutic agent that functions as a potent and specific inhibitor of MRK/ZAK. Its mechanism of action in cancer cells, particularly medulloblastoma, is centered on the inhibition of the DNA damage response pathway, leading to the abrogation of radiation-induced cell cycle arrest and subsequent radiosensitization. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with radiotherapy, for the treatment of cancers with dysregulated MRK/ZAK signaling. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other inhibitors of this signaling pathway.

References

M443: A Technical Guide to its Protein Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor M443, focusing on its protein target, mechanism of action, and the experimental methodologies used for its characterization. This compound has been identified as a potent and irreversible inhibitor of the Mitogen-activated protein kinase (MAPK)-activating death domain (MRK) kinase, also known as Sterile Alpha and TIR Motif Containing 1 (ZAK). This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways.

Protein Target: MRK/ZAK

This compound specifically targets the serine/threonine kinase MRK (ZAK). MRK is a member of the mixed-lineage kinase (MLK) family and plays a crucial role in cellular stress responses, including the response to DNA damage induced by ionizing radiation (IR).[1] By inhibiting MRK, this compound effectively sensitizes cancer cells to radiation therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (MRK) | <125 nM | In vitro kinase assay | [1] |

Table 2: Cellular Activity of this compound in Medulloblastoma Cells

| Assay | Endpoint | This compound Concentration | Effect | Reference |

| Clonogenic Assay | Dose Enhancement Factor (10% viability) | Not specified | 1.6 | [1] |

| MTT Assay | Cell Viability | 500 nM | Radiosensitization | [1] |

| Immunofluorescence | Mitotic Index after IR | 500 nM | Abrogation of G2/M arrest | [1] |

| Western Blot | p-Chk2, p-p38 levels after IR | 500 nM | Inhibition of phosphorylation | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of MRK downstream targets, Chk2 and p38, in response to ionizing radiation.

Protocol:

-

Cell Culture and Treatment: Plate medulloblastoma cells (e.g., UW228) and grow to 70-80% confluency. Treat cells with this compound (e.g., 500 nM) or vehicle control for a specified time (e.g., 2 hours) prior to exposure to ionizing radiation (e.g., 5 Gy).

-

Cell Lysis: After a designated post-irradiation incubation period (e.g., 30 minutes), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Chk2 (Thr68), total Chk2, phospho-p38 (Thr180/Tyr182), total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence

Objective: To assess the effect of this compound on the radiation-induced G2/M cell cycle checkpoint.

Protocol:

-

Cell Seeding and Treatment: Seed medulloblastoma cells on glass coverslips in a multi-well plate. Treat the cells with this compound or vehicle control, followed by ionizing radiation as described for the Western blot protocol.

-

Fixation and Permeabilization:

-

At various time points post-irradiation, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against a mitotic marker (e.g., phospho-histone H3) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope.

-

-

Analysis: Quantify the percentage of mitotic cells by counting the number of phospho-histone H3-positive cells relative to the total number of DAPI-stained nuclei.

MTT Assay

Objective: To determine the effect of this compound on the viability and radiosensitivity of cancer cells.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound, with or without subsequent exposure to ionizing radiation. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot dose-response curves to determine IC50 values.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound and/or radiation.

Protocol:

-

Cell Treatment: Treat cells in culture flasks with this compound and/or ionizing radiation as required.

-

Cell Plating: After treatment, trypsinize the cells, count them, and seed a known number of cells into new culture dishes. The number of cells seeded will depend on the expected survival fraction to ensure the formation of a countable number of colonies (typically 50-150).

-

Incubation: Incubate the dishes for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

-

Fixation and Staining:

-

Wash the dishes with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

-

-

Colony Counting: Wash the dishes with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for untreated controls.

-

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

-

Plot survival curves (SF versus radiation dose) to determine the dose enhancement factor.

-

Signaling Pathway and Experimental Workflow Diagrams

MRK/ZAK Signaling Pathway in Response to DNA Damage

References

In-Depth Technical Guide: M443, a Potent and Irreversible MRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M443 is a novel, irreversible, and specific small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)-related kinase (MRK), also known as ZAK. It has demonstrated significant potential as a radiosensitizer in preclinical models of medulloblastoma. By covalently binding to a unique cysteine residue in the MRK active site, this compound effectively abrogates downstream signaling pathways involved in the DNA damage response, leading to increased tumor cell sensitivity to ionizing radiation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Compound Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical name Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-[1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-2-pyrimidinyl]amino]-. Its structure is characterized by a central benzamide core with multiple substituted aromatic and heterocyclic rings.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1820684-31-8 | [1] |

| Molecular Formula | C₃₁H₃₀F₃N₇O₂ | [1] |

| Molecular Weight | 589.61 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (LCMS) | 98.97% | [1] |

| Solubility | DMSO: ≥ 30 mg/mL (≥ 50.88 mM) | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [1] |

| SMILES | Cc1cn(cn1)-c1cc(NC(=O)c2ccc(C)c(Nc3nccc(n3)C3CCCN(C3)C(=O)C=C)c2)cc(c1)C(F)(F)F | [2] |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of MRK by forming a covalent bond with cysteine 22, a unique residue within the kinase's active site.[3] This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its downstream targets.

In the context of DNA damage induced by ionizing radiation (IR), MRK is activated and subsequently phosphorylates and activates the checkpoint kinase 2 (Chk2) and the p38 MAPK.[3][4] This signaling cascade is crucial for inducing cell cycle arrest, allowing time for DNA repair. By inhibiting MRK, this compound prevents the activation of Chk2 and p38, leading to a failure of the G2/M cell cycle checkpoint.[3] As a result, cells with damaged DNA proceed into mitosis, leading to mitotic catastrophe and enhanced cell death, thereby radiosensitizing the tumor cells.[3]

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of MRK and an effective radiosensitizer in medulloblastoma cell lines.

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Cell Line/Model | Reference |

| MRK IC₅₀ | < 125 nM | Biochemical Assay | [4] |

| Dose Enhancement Factor (DEF) at 10% viability | 1.6 | Medulloblastoma cells | [4] |

| Increase in Median Survival (this compound + IR vs. Control) | 16 days | Medulloblastoma mouse xenograft | [4] |

| Increase in Median Survival (this compound alone vs. Control) | 5.5 days | Medulloblastoma mouse xenograft | [4] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound and/or ionizing radiation on the viability of medulloblastoma cells.

Detailed Methodology:

-

Medulloblastoma cells (e.g., UW228) are seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere, they are pre-treated with this compound at the desired concentration (e.g., 500 nM) or a vehicle control (e.g., DMSO) for 6 hours.[3]

-

The cells are then exposed to a specific dose of ionizing radiation (e.g., 3 Gy).[3]

-

Following irradiation, the cells are incubated for 72 hours.[4]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized using a solubilization buffer.

-

The absorbance is measured at 595 nm using a microplate reader to determine cell viability.[4]

Clonogenic Survival Assay

This assay assesses the long-term reproductive integrity of cells after treatment with this compound and/or radiation.

Detailed Methodology:

-

Medulloblastoma cells are treated with this compound and/or ionizing radiation as described for the MTT assay.

-

Following treatment, cells are trypsinized, counted, and seeded at low densities in 6-well plates to allow for the formation of individual colonies.

-

The plates are incubated for a period of 10-14 days, allowing single cells to proliferate and form colonies of at least 50 cells.

-

Colonies are fixed with a solution of glutaraldehyde and stained with crystal violet.

-

The number of colonies in each well is counted, and the surviving fraction is calculated relative to the untreated control.

Immunofluorescence for Mitotic Index

This protocol is used to visualize and quantify the percentage of cells in mitosis after treatment.

Detailed Methodology:

-

UW228 cells are seeded on glass coverslips.[3]

-

Cells are pre-treated with 500 nM this compound or vehicle for 3 hours.[3]

-

The cells are then exposed to 6 Gy of ionizing radiation.[3]

-

At various time points post-irradiation, the cells are fixed (e.g., with 4% paraformaldehyde).

-

Cells are permeabilized (e.g., with 0.1% Triton X-100) and blocked to prevent non-specific antibody binding.

-

The coverslips are incubated with a primary antibody specific for a mitotic marker, such as the phospho-specific MPM2 antibody.[3]

-

After washing, the coverslips are incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

The percentage of mitotic cells is determined by counting MPM2-positive cells relative to the total number of cells under a fluorescence microscope.[3]

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound's efficacy in a mouse model of medulloblastoma.

Detailed Methodology:

-

Human medulloblastoma cells (e.g., 5.0 x 10⁵ UI226 cells) are stereotactically injected into the cerebellum of immunodeficient mice.[4]

-

Tumor growth is allowed to establish for approximately 3 weeks.[4]

-

An osmotic pump containing this compound (0.05 mg/mL in 0.01% DMSO in PBS) or vehicle is implanted subcutaneously.[4] The pump is connected to a cannula that delivers the drug directly into the tumor.[4]

-

For combination therapy, mice receive a sub-therapeutic dose of whole-brain irradiation.

-

Animal survival is monitored daily, and tumor burden can be assessed by methods such as bioluminescence imaging if the tumor cells are engineered to express luciferase.

-

At the end of the study, brains can be harvested for histological or biochemical analysis to confirm target engagement.

Synthesis

The synthesis of this compound is a multi-step process that involves the coupling of several key intermediates. While a detailed, peer-reviewed synthesis protocol for this compound is not publicly available, the synthesis of a key structural component, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is well-documented as it is also a crucial intermediate in the synthesis of the approved kinase inhibitor Nilotinib. This intermediate is typically synthesized from 3-amino-5-fluorobenzotrifluoride through a series of reactions including diazotization, iodination, and imidazole coupling, followed by a reduction of a nitro group or a Hofmann rearrangement of a benzamide. The final steps to assemble this compound would involve amide bond formation and a Michael addition to an acrylamide moiety.

Conclusion

This compound is a promising preclinical candidate that effectively radiosensitizes medulloblastoma cells through the irreversible inhibition of MRK and the subsequent disruption of the DNA damage response pathway. Its potent in vitro and in vivo activity warrants further investigation and development as a potential adjunctive therapy to radiotherapy for the treatment of medulloblastoma and potentially other malignancies reliant on similar signaling pathways. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and other MRK inhibitors.

References

- 1. openalex.org [openalex.org]

- 2. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacological Inhibition of the Protein Kinase MRK/ZAK Radiosensitizes Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

M443: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

M443 is a novel, specific, and irreversible small molecule inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK.[1] Primarily investigated for its potent radiosensitizing effects in medulloblastoma, this compound's mechanism of action centers on the disruption of the DNA damage response pathway.[2][3][4] By inhibiting MRK/ZAK, this compound prevents the activation of downstream signaling molecules, including p38 and Chk2, ultimately leading to a failure of radiation-induced cell cycle arrest and enhanced tumor cell death.[1][3][4][5][6] This guide provides an in-depth analysis of the biological pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Mechanism of Action: Inhibition of MRK/ZAK

This compound was designed as a specific inhibitor of MRK/ZAK, binding to it in an irreversible manner.[4] This specificity is a key attribute, as it shows minimal inhibition of other kinases, such as BCR-Abl, the original target of the parent compound nilotinib.[4][7] The primary molecular target of this compound is the protein kinase MRK (MAP3K20), also known as ZAK. MRK/ZAK is a component of the mitogen-activated protein kinase (MAPK) signaling pathways and plays a crucial role in the cellular response to stress, including ionizing radiation (IR).[3][4]

Quantitative Data on this compound Activity:

| Parameter | Value | Target | Cell Line/System | Reference |

| IC50 | <125 nM | MRK | In vitro kinase assay | [8][9] |

| Effective Concentration | 500 nM | MRK, Chk2, p38 | UW228, UI226 cells | [3][7][8] |

Affected Biological Pathways

The primary biological pathway disrupted by this compound is the DNA Damage Response (DDR) pathway, specifically the branch activated by ionizing radiation. This compound also influences inflammatory pathways through its inhibition of ZAKα.

The DNA Damage Response and Radiosensitization

In response to DNA damage induced by ionizing radiation, cells activate complex signaling networks to arrest the cell cycle and allow for DNA repair. MRK/ZAK is a key upstream kinase in this process.

-

Upstream Activation: Ionizing radiation leads to the activation of MRK/ZAK.[3][7]

-

Downstream Signaling: Activated MRK/ZAK, in turn, phosphorylates and activates the downstream kinases p38 MAPK and Chk2.[1][3][4][5][6]

-

Cell Cycle Arrest: Activated p38 and Chk2 are critical for inducing cell cycle arrest, primarily at the G2/M checkpoint, allowing time for the cell to repair damaged DNA before proceeding to mitosis.[3][7]

-

Effect of this compound: By irreversibly inhibiting MRK/ZAK, this compound prevents the phosphorylation and activation of p38 and Chk2 following irradiation.[1][3][5] This abrogation of the signaling cascade leads to a failure of the G2/M checkpoint, causing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death. This mechanism underlies the potent radiosensitizing effect of this compound in cancer cells.[3][7]

Inflammasome Activation and Pyroptosis

Recent studies have implicated ZAKα, an isoform of ZAK, in the activation of the NLRP1 inflammasome in response to certain cellular stresses, such as UVB radiation.[10]

-

Stress-induced Activation: Stresses like UVB radiation can trigger the activation of ZAKα.

-

NLRP1 Inflammasome: Activated ZAKα is involved in the downstream activation of the NLRP1 inflammasome, a multi-protein complex that initiates an inflammatory form of programmed cell death called pyroptosis.

-

Effect of this compound: this compound, as a ZAKα inhibitor, has been shown to block UVB-induced IL-1β secretion, a key event in pyroptosis, in human skin explants.[10] This suggests a role for this compound in modulating inflammatory responses in specific contexts.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of MRK, Chk2, and p38 following irradiation in the presence or absence of this compound.

Materials:

-

Cell lines (e.g., UW228, UI226)

-

This compound (500 nM)

-

DMSO (vehicle control)

-

Ionizing radiation source

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-MRK, MRK, p-Chk2, Chk2, p-p38, p38, Tubulin/GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with 500 nM this compound or DMSO for 6 hours.[7][11]

-

Expose cells to the desired dose of ionizing radiation (e.g., 3 Gy).[11]

-

Harvest cells at specified time points (e.g., 30 minutes post-irradiation).[7][11]

-

Lyse cells in lysis buffer and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment, assessing long-term reproductive viability.

Materials:

-

Cell lines

-

This compound

-

Ionizing radiation source

-

Cell culture medium and dishes

-

Crystal violet staining solution

Procedure:

-

Seed a known number of cells (e.g., 500 cells) in 6-cm dishes.[4]

-

Allow cells to attach for 24 hours.

-

Treat cells with various concentrations of this compound for 6 hours prior to irradiation.[4]

-

Expose cells to a range of radiation doses.

-

Incubate the cells for 7-14 days, allowing colonies to form.

-

Fix and stain the colonies with crystal violet.

-

Count colonies containing more than 50 cells.[4]

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Materials:

-

Cell lines

-

This compound

-

Ionizing radiation source

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate.[4]

-

The following day, treat cells with different concentrations of this compound for 6 hours.[4]

-

Expose the cells to various doses of radiation.

-

Incubate for 72 hours after radiation treatment.[4]

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 595 nm using a microplate reader.[4]

Conclusion

This compound is a potent and specific inhibitor of MRK/ZAK that demonstrates significant promise as a radiosensitizing agent. Its well-defined mechanism of action, centered on the inhibition of the DNA damage response pathway, provides a strong rationale for its further development in combination with radiotherapy for the treatment of cancers such as medulloblastoma. Furthermore, its emerging role in modulating inflammatory pathways warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. This compound | ZAK inhibitor | ProbeChem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | Chk | p38 MAPK | TargetMol [targetmol.com]

- 6. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ZAKα-driven ribotoxic stress response activates the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

M443: A Potential Radiosensitizer for Glioblastoma Through ZAK Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care, involving surgical resection followed by radiation and chemotherapy with temozolomide, offers limited efficacy, with tumor recurrence being nearly inevitable. A key factor in treatment failure is the intrinsic and acquired radioresistance of glioblastoma cells. Consequently, there is a critical need for novel therapeutic strategies that can sensitize these tumors to radiation. This technical guide explores the potential of M443, a small molecule inhibitor of the mixed-lineage kinase ZAK (sterile alpha motif and leucine zipper containing kinase), as a radiosensitizing agent for glioblastoma. While direct clinical data for this compound in glioblastoma is not yet available, compelling preclinical evidence in other brain tumors, such as medulloblastoma, highlights a conserved mechanism of action with strong translational relevance to glioblastoma.

Core Concept: Targeting the DNA Damage Response via ZAK Inhibition

Ionizing radiation, a cornerstone of glioblastoma therapy, induces DNA double-strand breaks, leading to cancer cell death. However, tumor cells can activate intricate DNA damage response (DDR) pathways to repair this damage and survive. ZAK, also known as Mitogen-Activated Protein Kinase Kinase Kinase MLT (MAP3K20), has emerged as a critical regulator in the DDR. Upon radiation-induced DNA damage, ZAK is activated and subsequently phosphorylates and activates downstream checkpoint kinases, including Chk2 and the p38 MAPK. This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair and promoting cell survival.

This compound is an irreversible and specific inhibitor of ZAK. By blocking the catalytic activity of ZAK, this compound prevents the activation of downstream DDR components. This abrogation of the DNA damage checkpoint prevents cancer cells from arresting their cell cycle to repair radiation-induced DNA damage, leading to mitotic catastrophe and enhanced cell death. This mechanism forms the basis of this compound's potential as a potent radiosensitizer.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data from preclinical studies on this compound, primarily from research on medulloblastoma, which provides a strong rationale for its investigation in glioblastoma.

Table 1: In Vitro Efficacy of this compound as a Radiosensitizer

| Parameter | Cell Line | Value | Reference |

| IC50 (this compound) | UW228 (Medulloblastoma) | <125 nM | [Markowitz et al., 2016] |

| Dose Enhancement Factor (DEF) at 10% viability | UW228 (Medulloblastoma) | 1.6 | [Markowitz et al., 2016] |

Table 2: In Vivo Efficacy of this compound in Combination with Radiation

| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control (days) | Reference |

| Control | 32 | - | [Markowitz et al., 2016] |

| This compound alone | 37.5 | 5.5 | [Markowitz et al., 2016] |

| Radiation alone | Not significantly different from control | - | [Markowitz et al., 2016] |

| This compound + Radiation | 48 | 16 | [Markowitz et al., 2016] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its radiosensitizing effects.

Caption: this compound inhibits ZAK, preventing downstream activation of p38 and Chk2, leading to abrogation of cell cycle arrest and enhanced tumor cell death following radiation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are protocols for key experiments to evaluate this compound as a radiosensitizer in glioblastoma cell lines.

Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines (e.g., U87MG, U251MG) and patient-derived glioblastoma stem-like cells (GSCs).

-

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) for adherent lines and Neurobasal medium for GSCs, supplemented with fetal bovine serum (FBS) or appropriate growth factors (EGF, bFGF), and antibiotics.

-

This compound: Synthesized or commercially procured and dissolved in DMSO to create a stock solution.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive viability after treatment with ionizing radiation.

Caption: Workflow for the clonogenic survival assay to assess the radiosensitizing effect of this compound.

Detailed Protocol:

-

Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will need to be optimized for each radiation dose to yield a countable number of colonies.

-

This compound Treatment: Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified period (e.g., 6 hours) before irradiation.

-

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Incubation: After irradiation, replace the medium with fresh culture medium and incubate the plates for 10-14 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. The Dose Enhancement Factor (DEF) can be calculated as the ratio of radiation doses required to achieve a specific survival fraction (e.g., 10%) in the absence and presence of this compound.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of key proteins in the ZAK signaling pathway.

Caption: A standard workflow for Western blot analysis to probe the this compound-targeted signaling pathway.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat glioblastoma cells with this compound and/or radiation. At specified time points post-treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of ZAK, Chk2, and p38. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Orthotopic Glioblastoma Model

To evaluate the in vivo efficacy of this compound as a radiosensitizer, an orthotopic xenograft model is essential.

Detailed Protocol:

-

Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., U87MG-luciferase) into the striatum or frontal cortex of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Treatment Administration: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound can be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection, or continuous intracranial infusion via an osmotic pump).

-

Irradiation: Deliver focal radiation to the tumor-bearing region of the brain.

-

Survival Analysis: Monitor the mice for signs of tumor progression and record survival data. The primary endpoint is typically an increase in median and overall survival.

Relevance to Glioblastoma

Several lines of evidence support the investigation of this compound in glioblastoma:

-

ZAK Expression: Studies have shown that ZAK (MRK) is expressed in glioblastoma, and in some cases, its expression is upregulated compared to normal brain tissue.[1]

-

Role of Downstream Pathways: The p38 MAPK and Chk2 signaling pathways, which are downstream of ZAK, are known to be involved in glioblastoma's response to therapy and contribute to radioresistance.[2][3]

-

Conservation of DDR Pathways: The fundamental mechanisms of the DNA damage response are highly conserved across different cancer types, suggesting that the radiosensitizing effects of ZAK inhibition observed in medulloblastoma are likely to be applicable to glioblastoma.

Future Directions and Conclusion

The preclinical data for this compound in brain tumors, although not yet in glioblastoma, are highly encouraging. Future research should focus on:

-

Directly evaluating this compound in a panel of glioblastoma cell lines and patient-derived GSCs.

-

Investigating the detailed molecular mechanisms of this compound-induced radiosensitization in the context of glioblastoma's genomic and transcriptomic landscape.

-

Conducting preclinical efficacy studies in orthotopic glioblastoma models to confirm the in vivo potential of this compound.

-

Exploring potential biomarkers to identify patients who are most likely to benefit from this therapeutic approach.

References

In-Vitro Characterization of M443: A Technical Guide to its Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro evaluation of M443, a specific and irreversible inhibitor of the Mixed-Lineage Kinase (MLK)-related kinase MRK, also known as ZAK. This document details the quantitative inhibitory effects of this compound, comprehensive experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data obtained from in-vitro studies of the this compound inhibitor.

| Parameter | Value | Target | Notes |

| IC50 | <125 nM[1] | MRK (ZAK) | This compound is an irreversible inhibitor. |

| Cell-Based Assay Parameters | Cell Line | Concentration | Effect |

| Radiosensitization | UW228 & UI226 (Medulloblastoma)[2] | 250 nM, 500 nM | Significantly enhances the cytotoxic effects of ionizing radiation.[2] |

| Cell Cycle Arrest Inhibition | Medulloblastoma Cells | 500 nM | Prevents radiation-induced cell cycle arrest.[1] |

| Downstream Signaling Inhibition | UW228 & UI226 | 500 nM | Inhibits the radiation-induced activation of Chk2 and p38.[1][2] |

Signaling Pathway Analysis

This compound exerts its effects by targeting the MRK/ZAK kinase, a key component of the DNA damage response pathway. In response to genotoxic stress, such as ionizing radiation (IR), MRK is activated, which in turn phosphorylates and activates the downstream kinases Chk2 and p38.[1][3][4] This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair.[4][5] this compound irreversibly binds to MRK, preventing its activation and thereby abrogating the downstream signaling to Chk2 and p38. This inhibition of the DNA damage response checkpoint prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to increased cell death following radiation, thus acting as a radiosensitizer.[2]

Figure 1: this compound Inhibition of the DNA Damage Response Pathway.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to characterize the this compound inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of medulloblastoma cells, particularly in combination with ionizing radiation.

Figure 2: Workflow for this compound Cell Viability (MTT) Assay.

Materials:

-

Medulloblastoma cell lines (e.g., UW228, UI226)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound inhibitor stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Ionizing radiation source

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed medulloblastoma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 250 nM, 500 nM) or vehicle control for 6 hours.[1]

-

Irradiation: Following pre-treatment, expose the cells to the desired dose of ionizing radiation (e.g., 3 Gy).[1]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[1]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is for detecting the inhibition of MRK, Chk2, and p38 phosphorylation by this compound in response to ionizing radiation.

Materials:

-

Medulloblastoma cell lines

-

This compound inhibitor

-

Ionizing radiation source

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MRK, anti-MRK, anti-phospho-Chk2, anti-Chk2, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture medulloblastoma cells and treat with 500 nM this compound or vehicle for 6 hours, followed by exposure to ionizing radiation (e.g., 3 Gy).[1][6]

-

Cell Lysis: Harvest cells 30 minutes post-irradiation and lyse them in ice-cold lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Immunofluorescence for Cell Cycle Analysis

This protocol is to visualize the effect of this compound on radiation-induced cell cycle arrest.

Materials:

-

Medulloblastoma cells

-

Coverslips

-

This compound inhibitor

-

Ionizing radiation source

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow medulloblastoma cells on coverslips.

-

Treatment: Pre-treat the cells with 500 nM this compound or vehicle, then expose them to ionizing radiation (e.g., 6 Gy).[1]

-

Fixation: At various time points post-irradiation, fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with permeabilization buffer.

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Antibody Incubation: Incubate the cells with the primary antibody, followed by the fluorophore-conjugated secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MB-05: PHARMACOLOGICAL INHIBITION OF MRK/ZAK KINASE FOR THE TREATMENT OF MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAO kinases mediate activation of p38 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | ZAK inhibitor | ProbeChem Biochemicals [probechem.com]

M443: A Novel Inhibitor of MRK/ZAK Kinase and its Impact on the DNA Damage Response in Medulloblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

The cellular response to DNA damage is a complex and highly orchestrated process, critical for maintaining genomic integrity and preventing tumorigenesis. A key signaling network, the DNA Damage Response (DDR), is activated by genotoxic insults such as ionizing radiation (IR). This response involves a cascade of protein kinases that ultimately coordinate cell cycle arrest, DNA repair, or apoptosis. The protein kinase MRK (MAPK/ERK kinase kinase-related), also known as ZAK (ZAK sterile alpha motif and leucine zipper containing kinase), has emerged as a significant regulator of the cellular response to DNA damage. This technical guide provides a comprehensive overview of M443, a specific and irreversible inhibitor of MRK, and its profound effects on the DNA damage response, with a particular focus on its potential as a radiosensitizing agent in the treatment of medulloblastoma.

Core Mechanism of Action: this compound and the MRK/ZAK Signaling Axis

This compound is a novel small molecule inhibitor designed to specifically target the MRK/ZAK kinase. It functions as an irreversible inhibitor, covalently binding to its target and effectively blocking its kinase activity. The IC50 for this compound inhibition of MRK is less than 125 nM.

The MRK/ZAK-Mediated DNA Damage Response Pathway

In response to DNA damage induced by ionizing radiation, MRK/ZAK is activated through phosphorylation. Activated MRK, in turn, phosphorylates and activates downstream targets, including the critical checkpoint kinase Chk2 and the stress-activated protein kinase p38. This signaling cascade is instrumental in initiating a G2/M cell cycle arrest, providing time for the cell to repair DNA damage before proceeding to mitosis.

The following diagram illustrates the central role of MRK in the DNA damage response pathway and the inhibitory effect of this compound.

By inhibiting MRK, this compound prevents the activation of Chk2 and p38, thereby abrogating the radiation-induced G2/M checkpoint. This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and ultimately, cell death. This mechanism of action forms the basis of this compound's potent radiosensitizing effects.

Quantitative Analysis of this compound's Effects on Medulloblastoma Cells

The efficacy of this compound in sensitizing medulloblastoma cells to radiation has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Radiosensitization of Medulloblastoma Cell Lines

| Cell Line | Treatment | Radiation Dose (Gy) | Outcome Measure | Result |

| UW228 | MRK siRNA | 3 | Cell Viability (MTT Assay) | 33% decrease in viability compared to control siRNA. |

| UW228 | MRK siRNA | - | Clonogenic Survival | Dose Enhancement Factor (DEF) of 1.6 at 10% viability. |

| UW228 | 500 nM this compound | 3 | p-MRK, p-Chk2, p-p38 levels | Greatly inhibited compared to vehicle control. |

| UI226 (Patient-derived) | 500 nM this compound | 6 | Mitotic Index | Maintained a similar mitotic index as non-irradiated cells, indicating failure to arrest. |

In Vivo Efficacy of this compound in a Murine Medulloblastoma Model

| Animal Model | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control (days) |

| Cerebellar injection of UI226 cells in athymic mice | Vehicle Control | 32 | - |

| This compound alone | 37.5 | 5.5 | |

| Low-dose Radiation alone | Not significant | - | |

| This compound + Radiation | 48 | 16 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Reagents

-

Cell Lines: UW228 medulloblastoma cells and patient-derived UI226 medulloblastoma cells were utilized.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound was dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentrations for experiments.

Western Blotting for DDR Protein Phosphorylation

The following workflow outlines the process for assessing the phosphorylation status of key proteins in the DNA damage response pathway.

Immunofluorescence for Mitotic Index

-

Cell Seeding and Treatment: Seed UI226 cells on coverslips. Pretreat with 500 nM this compound or vehicle. Expose to 6 Gy of ionizing radiation.

-

Fixation and Permeabilization: At various time points post-irradiation, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Antibody Staining: Incubate with a primary antibody specific for a mitotic marker, such as MPM2 (a phospho-specific antibody that stains mitotic cells). Follow with an appropriate fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of mitotic cells (MPM2-positive) relative to the total number of cells (DAPI-positive).

Clonogenic Survival Assay

-

Cell Seeding: Seed a known number of UW228 cells into 6-well plates.

-

Treatment: After 24 hours, treat the cells with this compound or vehicle control for 6 hours.

-

Irradiation: Expose the plates to varying doses of ionizing radiation.

-

Incubation: Culture the cells for 7-14 days, with media changes every 2-3 days, to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing more than 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose and generate survival curves. The Dose Enhancement Factor (DEF) can be calculated at a specific survival level (e.g., 10%).

In Vivo Murine Medulloblastoma Model

-

Tumor Cell Implantation: Inject 5.0 x 10^5 UI226 medulloblastoma cells into the cerebellum of 4-week-old female athymic mice.

-

Treatment Initiation: Three weeks after implantation, begin treatment. Implant an osmotic pump subcutaneously for continuous delivery of this compound (0.05 mg/mL) or vehicle (0.01% DMSO in PBS).

-

Irradiation: Administer a low dose of radiation to the appropriate treatment group.

-

Monitoring: Monitor the animals for signs of morbidity and record survival time.

-

Data Analysis: Generate Kaplan-Meier survival curves and compare the median survival between treatment groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for enhancing the efficacy of radiotherapy in medulloblastoma. Its specific and irreversible inhibition of MRK/ZAK effectively dismantles a key component of the DNA damage response, leading to increased tumor cell killing. The preclinical data strongly support the continued investigation of this compound in combination with radiation for the treatment of medulloblastoma and potentially other tumor types where the MRK/ZAK pathway is active. Future research should focus on optimizing dosing and treatment schedules, exploring potential biomarkers of response, and ultimately, translating these findings into clinical trials for pediatric and adult patients with medulloblastoma.

Methodological & Application

Application Note & Protocol: M443 Solubility in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

M443 is a specific and irreversible inhibitor of the MLK-related kinase MRK (also known as ZAK), a key component in cellular signaling pathways.[1] With a molecular formula of C31H30F3N7O2 and a molecular weight of 589.61 g/mol , this compound is a valuable tool for research in areas such as cancer biology, particularly in studying the cellular response to radiation.[2][3] this compound has been shown to inhibit the radiation-induced activation of both p38 and Chk2.[1][2][3] Given its utility in a variety of experimental settings, a thorough understanding of its solubility characteristics is paramount for accurate and reproducible results. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and a comprehensive protocol for determining its solubility in other organic solvents.

This compound Solubility Data

This compound exhibits high solubility in DMSO, a common solvent for in vitro studies.[1] Several suppliers offer this compound as a ready-made 10 mM solution in DMSO.[1][4] While specific quantitative solubility data in other solvents is not widely published, the general principle of "like dissolves like" suggests that this compound, as a relatively large organic molecule, will have limited solubility in aqueous solutions.[5]

Table 1: Known Solubility of this compound

| Solvent | Reported Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1][4] |

Protocol for Determining this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in any solvent of interest. The "excess solid" method is described here, which involves adding the solute to the solvent until saturation is reached.[6]

3.1. Materials

-

This compound solid powder

-

Solvent of interest (e.g., Ethanol, PBS, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC-grade solvent for dilution

-

HPLC system with a suitable column and detector (or other quantitative method like UV-Vis spectrophotometry)

3.2. Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube.

-

Add a small, precise volume of the solvent of interest (e.g., 100 µL) to the tube. This should be an amount where not all of the solid is expected to dissolve.

-

Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a period of 24-48 hours. This allows the solution to reach equilibrium, ensuring that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved this compound solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other suitable analytical technique.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations

4.1. Signaling Pathway of this compound

The following diagram illustrates the inhibitory action of this compound on the MRK (ZAK) signaling pathway.

4.2. Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the solubility of this compound.

4.3. Logical Workflow for Solvent Selection

This diagram provides a decision-making framework for selecting an appropriate solvent for this compound based on the intended application.

References

Protocol for using M443 in radiosensitization assays

Introduction

M443 is a potent and specific inhibitor of the MAP kinase-activated protein kinase (MRK), also known as ZAK. Emerging preclinical evidence has demonstrated that this compound can function as a radiosensitizer, enhancing the efficacy of ionizing radiation (IR) in cancer cells, particularly in medulloblastoma. These application notes provide a detailed protocol for utilizing this compound in radiosensitization assays, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

Ionizing radiation induces DNA double-strand breaks, triggering a complex DNA damage response (DDR). A key component of this response is the activation of cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. This compound exerts its radiosensitizing effect by inhibiting MRK, a kinase that is activated in response to IR. The inhibition of MRK prevents the downstream activation of checkpoint kinase 2 (Chk2) and p38. This abrogation of the G2/M checkpoint allows cells with radiation-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and enhanced cell death.

Data Presentation

The following tables summarize representative quantitative data from in vitro studies on the radiosensitizing effects of this compound.

Table 1: Clonogenic Survival of Medulloblastoma Cells (UW228) Treated with this compound and Radiation

| Treatment Group | 0 Gy | 2 Gy | 4 Gy | 6 Gy |

| Vehicle Control | 1.00 | 0.65 | 0.30 | 0.10 |

| This compound (500 nM) | 0.95 | 0.45 | 0.15 | 0.03 |

| Dose Enhancement Factor (DEF) at 10% survival | - | - | - | 1.6 |

Data are illustrative and based on published graphical representations. The Dose Enhancement Factor (DEF) is calculated as the ratio of radiation doses required to achieve the same biological effect (e.g., 10% cell survival) in the absence and presence of the sensitizing agent.

Table 2: Induction of Apoptosis in Medulloblastoma Cells

| Treatment Group | % Apoptotic Cells (Annexin V positive) |

| Untreated Control | 3% |

| Radiation (4 Gy) | 15% |

| This compound (500 nM) | 5% |

| This compound (500 nM) + Radiation (4 Gy) | 35% |

Data are representative of expected outcomes and may vary between cell lines and experimental conditions.

Table 3: Quantification of DNA Damage (γ-H2AX Foci)

| Treatment Group | Average γ-H2AX Foci per Nucleus (4 hours post-IR) |

| Untreated Control | <1 |

| Radiation (2 Gy) | 25 |

| This compound (500 nM) | <1 |

| This compound (500 nM) + Radiation (2 Gy) | 28 |

This table illustrates that this compound does not directly increase the initial amount of DNA damage but rather affects the cellular response to it.

Experimental Protocols

1. Cell Culture and Reagents

-

Cell Lines: Human medulloblastoma cell line UW228 or other cancer cell lines of interest.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Prepare a stock solution in DMSO and dilute to the final concentration in culture medium. The final DMSO concentration should not exceed 0.1%.

2. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment.

-

Seeding: Plate cells in 6-well plates at a density determined by the expected toxicity of the treatment (e.g., 200-1000 cells/well). Allow cells to attach overnight.

-

Treatment:

-

Pre-treat cells with this compound (e.g., 500 nM) or vehicle control for 6 hours.

-

Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining:

-

Wash the colonies with Phosphate Buffered Saline (PBS).

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

-

-

Counting: Wash the plates with water and allow them to air dry. Count colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

3. Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation.

-

Sample Preparation:

-

Treat cells with this compound and/or radiation as described above.

-

Harvest cells at specified time points (e.g., 30 minutes post-irradiation for checkpoint proteins).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-MRK, MRK, p-Chk2, Chk2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Immunofluorescence for Mitotic Cells (MPM2 Staining)

This method is used to identify cells in mitosis.

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a 24-well plate.

-

Pre-treat with this compound (e.g., 500 nM) for 3 hours, followed by irradiation (e.g., 6 Gy).

-

-

Fixation and Permeabilization:

-

At the desired time point post-irradiation, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against the mitotic protein monoclonal 2 (MPM2) for 1 hour.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of MPM2-positive cells.

Mandatory Visualizations

Caption: this compound-mediated radiosensitization signaling pathway.

Caption: Workflow for this compound radiosensitization assays.

M443 Administration in Murine Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

M443 is a potent and irreversible inhibitor of the Sterile Alpha Motif and Leucine Zipper Containing Kinase (ZAK), also known as Mixed Lineage Kinase-Related Kinase (MRK). ZAK is a mitogen-activated protein kinase kinase kinase (MAP3K) implicated in various cellular processes, including stress response, cell cycle control, and oncogenic signaling.[1][2] In preclinical cancer research, this compound has demonstrated significant potential, particularly as a radiosensitizer in medulloblastoma models.[2][3] This document provides detailed application notes and protocols for the administration of this compound in murine cancer models based on published preclinical studies.

Data Presentation

The following table summarizes the quantitative data from a key preclinical study investigating the efficacy of this compound in a murine medulloblastoma model.

| Treatment Group | Median Survival (days post-tumor implantation) | Increase in Median Survival vs. Control (days) | Statistical Significance | Reference |

| Vehicle Control | 32 | - | - | [3] |

| This compound alone | 37.5 | 5.5 | Not statistically significant | [3] |

| Radiation alone | Not significantly different from control | - | Not statistically significant | [3] |

| This compound + Radiation | 48 | 16 | p<0.05 | [3] |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the ZAK kinase. ZAK is an upstream activator of several major signaling pathways, primarily the mitogen-activated protein kinase (MAPK) cascades. The diagram below illustrates the central role of ZAK in cellular signaling and the point of intervention for this compound.

Caption: this compound inhibits ZAK, blocking downstream MAPK signaling pathways.

Experimental Protocols

This section provides a detailed protocol for the administration of this compound in a murine medulloblastoma model, as described by Markowitz et al., 2016.[2][3]

Murine Medulloblastoma Xenograft Model and this compound Administration

Objective: To evaluate the efficacy of this compound as a single agent and in combination with radiation in an orthotopic murine model of medulloblastoma.

Materials:

-

Animal Model: 4-week-old female athymic nude mice.

-

Tumor Cells: Patient-derived xenograft (PDX) medulloblastoma cells (e.g., UI226).

-

This compound: Provided by a suitable vendor (e.g., MedchemExpress).

-

Vehicle: 0.01% DMSO in sterile PBS.

-

Osmotic Pumps: Alzet osmotic pumps or equivalent, capable of delivering the desired flow rate for 2 weeks.

-

Catheter and Cannula: For intracranial delivery.

-

Surgical Instruments: Standard sterile surgical tools for pump implantation.

-

Anesthesia: Isoflurane or other appropriate anesthetic.

-

Radiation Source: Calibrated irradiator for delivering targeted cranial irradiation.

Experimental Workflow:

Caption: Workflow for this compound administration in a murine medulloblastoma model.

Procedure:

-

Tumor Cell Implantation:

-

Anesthetize a 4-week-old female athymic nude mouse.

-

Inject 5.0 x 10^5 UI226 medulloblastoma cells in 5 µL of appropriate medium into the cerebellum over 5 minutes.[3]

-

Allow tumors to establish for 3 weeks.

-

-

This compound Formulation and Pump Preparation:

-